Diflunisal phénolique glucuronide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Diflunisal glucuronide ether has several scientific research applications:

Mécanisme D'action

Target of Action

Diflunisal phenolic glucuronide, also known as Diflunisal glucuronide ether, primarily targets the cyclooxygenase-1 and 2 (COX-1 and 2) enzymes . These enzymes play a crucial role in the formation of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

The compound acts by reversibly inhibiting the COX-1 and 2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors, leading to its antipyretic, analgesic, and anti-inflammatory properties . Other proposed mechanisms include inhibiting chemotaxis, altering lymphocyte activity, inhibiting neutrophil aggregation/activation, and decreasing proinflammatory cytokine levels .

Biochemical Pathways

Diflunisal phenolic glucuronide affects the arachidonic acid pathway . By inhibiting the COX-1 and 2 enzymes, it disrupts the synthesis of prostaglandins via this pathway . This disruption can lead to downstream effects such as reduced inflammation and pain .

Pharmacokinetics

The compound exhibits good absorption and is extensively metabolized to glucuronide conjugates . The predominant metabolite is the ether (phenolic) glucuronide conjugate . It has a half-life elimination of 8 to 12 hours, which can be prolonged with renal impairment . The compound is excreted in the urine (~90% as glucuronide conjugates) and feces (<5%) .

Result of Action

The result of Diflunisal phenolic glucuronide’s action is the relief of pain accompanied by inflammation, and symptomatic treatment of conditions like rheumatoid arthritis and osteoarthritis . Its anti-inflammatory, analgesic, and antipyretic properties contribute to these effects .

Action Environment

The action of Diflunisal phenolic glucuronide can be influenced by environmental factors such as the presence of liver disease. For instance, both the phenolic and acyl glucuronidation pathways of diflunisal are equally susceptible to the effects of liver cirrhosis . This can affect the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Diflunisal phenolic glucuronide is a product of the glucuronidation pathway of diflunisal . The glucuronidation of diflunisal results in two major metabolites: the phenolic glucuronide (Diflunisal glucuronide ether) and the acyl glucuronide .

Cellular Effects

It is known that diflunisal, the parent compound, has significant effects on various types of cells and cellular processes . As a derivative of diflunisal, Diflunisal glucuronide ether may share some of these effects or have unique effects of its own.

Molecular Mechanism

The molecular mechanism of action of Diflunisal glucuronide ether is not well established. It is known that diflunisal, the parent compound, exerts its effects primarily through the inhibition of prostaglandin synthesis . This occurs via the inhibition of the enzyme cyclooxygenase, which is involved in the production of prostaglandins .

Temporal Effects in Laboratory Settings

Studies on diflunisal have shown that its glucuronidation, which results in the formation of Diflunisal glucuronide ether, is a time-dependent process .

Metabolic Pathways

Diflunisal glucuronide ether is a product of the glucuronidation metabolic pathway . This pathway involves the addition of a glucuronic acid group to a substrate molecule, facilitated by the action of UDP-glucuronosyltransferases .

Transport and Distribution

It is known that diflunisal, the parent compound, is highly bound to plasma proteins and has a relatively low volume of distribution .

Subcellular Localization

The subcellular localization of Diflunisal glucuronide ether is not well established. As a metabolite of diflunisal, it is likely to be found in the liver cells where diflunisal metabolism primarily occurs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of diflunisal glucuronide ether involves the glucuronidation of diflunisal. This process typically occurs in the liver, where diflunisal undergoes phase II metabolism to form glucuronide conjugates. The reaction conditions for glucuronidation include the presence of uridine diphosphate glucuronic acid and the enzyme UDP-glucuronosyltransferase .

Industrial Production Methods: Industrial production of diflunisal glucuronide ether is not commonly practiced as it is primarily a metabolic product. the synthesis can be replicated in vitro using liver microsomes or recombinant enzymes to facilitate the glucuronidation process .

Analyse Des Réactions Chimiques

Types of Reactions: Diflunisal glucuronide ether can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can lead to the cleavage of the glucuronide bond, releasing diflunisal and glucuronic acid.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the phenolic structure.

Reduction: Reducing agents like sodium borohydride can reduce the carbonyl group in the glucuronide moiety.

Major Products Formed:

Hydrolysis: Diflunisal and glucuronic acid.

Oxidation: Oxidized diflunisal derivatives.

Reduction: Reduced diflunisal glucuronide derivatives.

Comparaison Avec Des Composés Similaires

- Diflunisal phenolic glucuronide

- Diflunisal acyl glucuronide

- Salicylic acid glucuronide

- Ibuprofen glucuronide

- Diclofenac glucuronide

Comparison: Diflunisal glucuronide ether is unique due to its ether linkage, which distinguishes it from other glucuronide conjugates that typically have ester or acyl linkages . This structural difference can influence its stability, reactivity, and pharmacokinetic properties .

Activité Biologique

Diflunisal glucuronide ether, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) diflunisal, has garnered attention due to its biological activity and pharmacokinetics. This article explores its biological properties, metabolic pathways, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Metabolism

Diflunisal glucuronide ether is characterized by the molecular formula and is primarily formed through the glucuronidation of diflunisal, which is known for its analgesic and anti-inflammatory effects. The metabolism of diflunisal involves several pathways, leading to various conjugates, including acyl glucuronides and ether glucuronides. These metabolites are crucial for understanding the drug's pharmacological profile and safety.

Analgesic and Anti-Inflammatory Properties

Diflunisal itself exhibits significant analgesic and anti-inflammatory effects. Its glucuronide metabolites, particularly diflunisal glucuronide ether, retain some of these properties. Studies indicate that the glucuronidation process enhances the solubility and bioavailability of diflunisal, allowing for more effective therapeutic action in vivo .

Metabolic Pathways

Research has shown that diflunisal is metabolized primarily to its acyl glucuronide (DAG), phenolic glucuronide (DPG), and sulfate conjugates. The ether glucuronide is excreted in urine, indicating its role in drug elimination . The metabolic pathways involve hydrolysis and rearrangement, which can regenerate diflunisal from its acyl glucuronide form .

Case Study: Human Metabolism

A study involving human subjects demonstrated that after administration of diflunisal, a significant portion was excreted as diflunisal glucuronide ether. The research utilized radiolabeled glucose to trace metabolic pathways, revealing that this metabolite plays a role in hepatic glucose metabolism .

Safety and Toxicity

The safety profile of diflunisal glucuronide ether appears favorable. In clinical settings, diflunisal has been administered in gram quantities without severe adverse effects, suggesting that its metabolites are well tolerated . However, ongoing research is necessary to fully elucidate any long-term effects associated with chronic use.

Implications for Therapeutics

The biological activity of diflunisal glucuronide ether suggests potential therapeutic applications beyond pain management. Its ability to modulate inflammatory responses could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Furthermore, understanding its pharmacokinetics could lead to improved dosing strategies that maximize efficacy while minimizing side effects.

Propriétés

IUPAC Name |

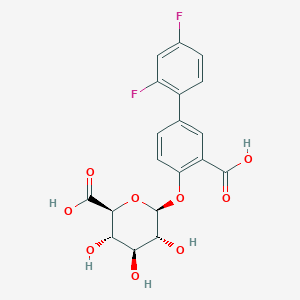

(2S,3S,4S,5R,6S)-6-[2-carboxy-4-(2,4-difluorophenyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2O9/c20-8-2-3-9(11(21)6-8)7-1-4-12(10(5-7)17(25)26)29-19-15(24)13(22)14(23)16(30-19)18(27)28/h1-6,13-16,19,22-24H,(H,25,26)(H,27,28)/t13-,14-,15+,16-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZXVQOCMCPTHC-KSPMYQCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207143 | |

| Record name | Diflunisal glucuronide ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58446-29-0 | |

| Record name | Diflunisal glucuronide ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058446290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflunisal glucuronide ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does diflunisal phenolic glucuronide form, and how does its formation affect diflunisal clearance?

A1: Diflunisal phenolic glucuronide (DPG) is a metabolite of the nonsteroidal anti-inflammatory drug diflunisal. It is formed through glucuronidation, a major metabolic pathway in the liver, where a glucuronic acid molecule is attached to diflunisal. Interestingly, while DPG formation itself doesn’t appear to be significantly affected by diflunisal dose, the formation of another metabolite, diflunisal acyl glucuronide (DAG), demonstrates dose-dependent saturation. This saturation of DAG formation, as opposed to DPG formation, is the main driver behind the dose-dependent decrease observed in the total plasma clearance of diflunisal. []

Q2: Are there interindividual differences in the metabolism of diflunisal to its metabolites, including DPG?

A2: Yes, studies have shown significant interindividual variability in the formation of diflunisal metabolites, including DPG. Research indicates that factors like sex, use of oral contraceptives, and smoking habits can influence the metabolic ratios of DPG and other diflunisal metabolites. For instance, women taking estrogen-containing oral contraceptives were found to excrete lower levels of diflunisal sulfate (DS) and higher levels of DAG compared to women not using oral contraceptives. Similarly, cigarette smokers exhibited a reduction in DS excretion. []

Q3: Does adjuvant-induced arthritis affect the glucuronidation process?

A3: Yes, research using adjuvant-induced arthritic rat models has shown that this condition can significantly impair the hepatic microsomal glucuronidation of certain substrates. Notably, the formation of both DPG and DAG was found to be significantly decreased in arthritic rats compared to healthy controls. [] This suggests a potential link between inflammatory conditions like arthritis and the impairment of specific glucuronidation pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.